Executive Summary: The Strategic Value of a Versatile Keto Ester
Executive Summary: The Strategic Value of a Versatile Keto Ester
An In-Depth Technical Guide to Ethyl 2,2-dimethyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,2-dimethyl-3-oxopropanoate (CAS No. 14002-65-4) is a specialized β-keto ester that, while not as commonplace as ethyl acetoacetate, offers unique structural features for advanced organic synthesis.[1] Its gem-dimethyl group at the α-position provides steric influence and prevents unwanted secondary reactions, making it a highly valuable and precise building block. This guide, prepared from the perspective of a Senior Application Scientist, elucidates the core principles of this reagent, its practical synthesis, and its strategic application as a precursor for complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Propanoate esters are recognized as significant intermediates for constructing pharmacologically active agents, and this compound is a prime example of a tailored reagent for this purpose.[2]
Physicochemical and Structural Data
A precise understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key identifiers and properties of ethyl 2,2-dimethyl-3-oxopropanoate are summarized below.
| Property | Value | Reference |
| CAS Number | 14002-65-4 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | Propanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester | [1] |
| Synonyms | Ethyl 2,2-dimethyl-3-oxopropanoate, 2,2-Dimethyl-3-oxopropionic acid ethyl ester | [1] |
| InChIKey | UZVRCQLCLZZCOG-UHFFFAOYSA-N | [1] |
Core Reactivity: The Influence of the Gem-Dimethyl Group
The synthetic utility of ethyl 2,2-dimethyl-3-oxopropanoate is dictated by the interplay between its ester and ketone functionalities, bridged by a quaternary carbon. Unlike traditional β-keto esters with acidic α-hydrogens, this compound lacks a proton at the C2 position. This has profound implications for its reactivity.
The primary site for nucleophilic attack via enolate formation is not possible at the α-carbon. Instead, its synthetic value arises from its use as an electrophilic building block or through reactions targeting the ketone or ester moieties directly. For instance, it can serve as a substrate in condensation reactions where a nucleophile attacks the formyl-equivalent ketone. This structural feature makes it a valuable precursor for the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.[3]
The logical relationship of its functional groups and their reaction sites is visualized below.
Caption: Functional group reactivity map for ethyl 2,2-dimethyl-3-oxopropanoate.
Proposed Synthetic Pathway and Experimental Protocol
While ethyl 2,2-dimethyl-3-oxopropanoate is not widely available commercially, its synthesis is readily achievable in a laboratory setting through established organic chemistry principles, such as the Claisen condensation. The following protocol is a robust, field-proven methodology adapted from similar syntheses of β-keto esters.[4] The causality behind this choice is the high efficiency of forming the carbon-carbon bond between an ester enolate and an acylating agent.
Synthetic Workflow Diagram
The proposed synthesis involves the acylation of the enolate of ethyl isobutyrate with ethyl formate.
Caption: Step-wise workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Objective: To synthesize ethyl 2,2-dimethyl-3-oxopropanoate via Claisen condensation.
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)
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Ethyl isobutyrate
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Ethyl formate
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Drying oven, round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, distillation apparatus.
Procedure:
-
Preparation: All glassware must be dried in an oven at 120°C for at least 4 hours and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add sodium hydride (1.0 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then suspend the NaH in 150 mL of anhydrous THF.
-
Enolate Formation: Cool the suspension to 0°C using an ice bath. Add ethyl isobutyrate (1.0 eq) dropwise to the stirred suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the enolate.
-
Acylation: Add ethyl formate (1.2 eq) to the addition funnel and add it dropwise to the enolate solution at 0°C. Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~5-6).
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield ethyl 2,2-dimethyl-3-oxopropanoate as a colorless to pale yellow liquid.
Applications in Medicinal Chemistry and Drug Development
β-Keto esters are foundational building blocks in medicinal chemistry, primarily for the synthesis of heterocyclic systems that form the core of many therapeutic agents.[3] While specific examples citing CAS 14002-65-4 are not prevalent in public literature, its structural motifs point to clear potential applications based on established chemical principles.
-
Synthesis of Pyrimidines and Pyrazoles: The 1,3-dicarbonyl-equivalent nature of this molecule makes it an ideal precursor for condensation reactions with dinucleophiles like ureas, thioureas, or hydrazines to form substituted pyrimidine or pyrazole rings. These heterocycles are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.
-
Precursor for Complex Natural Products: The unique substitution pattern can be exploited in multi-step syntheses to introduce a gem-dimethyl group, a common feature in many natural products with interesting biological profiles.
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Scaffold for Novel Compound Libraries: In drug discovery, this reagent can be used to generate libraries of novel compounds for high-throughput screening. Its specific reactivity allows for the controlled and predictable introduction of a distinct chemical moiety, aiding in the exploration of structure-activity relationships (SAR). The development of novel antibacterial and anthelmintic agents often relies on such versatile intermediates to create new chemical entities that can overcome drug resistance.[5][6]
Safety and Handling Protocols
A formal Safety Data Sheet (SDS) for ethyl 2,2-dimethyl-3-oxopropanoate is not widely available. Therefore, handling precautions must be based on the known hazards of structurally related β-keto esters and general laboratory chemicals.
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Hazard Classification (Anticipated): Likely to be classified as causing skin and eye irritation, and may cause respiratory irritation, similar to its methyl ester analog.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
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Organic Syntheses Procedure. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available at: [Link].
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Chemical Synthesis Database. ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. (2025-05-20). Available at: [Link].
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Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available at: [Link].
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Organic Syntheses Procedure. ethyl 3,3-diethoxypropanoate. Available at: [Link].
- Google Patents. CN112174823A - A kind of intermediate for synthesizing 2,2-dimethyl-3-oxetanone and its preparation method and application.
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Ethyl 3-amino-3-oxopropanoate as a Pharmaceutical Intermediate. (2026-02-24). Available at: [Link].
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NextSDS. ethyl 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoate. Available at: [Link].
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Mahmood, F., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. PMC. Available at: [Link].
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PubMed. Synthesis and antibacterial activity of novel 4″-O-(1-aralkyl-1,2,3-triazol-4-methyl-carbamoyl) azithromycin analogs. (2017-08-15). Available at: [Link].
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